4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a 4-methylbenzamide moiety. Its structural design combines sulfonyl and benzamide groups, which are common in medicinal chemistry for enhancing metabolic stability and target binding affinity.
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-4-5-16-10-11-18(14-19(16)22)21-20(23)17-8-6-15(2)7-9-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCMXQMLGRKBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : This step might involve the cyclization of suitable precursors under acidic or basic conditions.
Sulfonylation: : Introduction of the sulfonyl group usually involves sulfonyl chloride and an appropriate base.
Attachment of Benzamide Moiety: : The final step involves coupling with the benzamide moiety, potentially through amidation reactions using coupling agents.
Industrial Production Methods
In an industrial setting, the production scales up through optimization of reaction parameters such as temperature, solvent choice, and reaction times to ensure high yield and purity. This might involve continuous flow reactions and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several types of reactions:
Oxidation: : The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: : Reduction can occur through hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate under acidic conditions.
Reduction: : Hydrogen gas with a catalyst like palladium on carbon, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: : Forms corresponding quinoline derivatives with higher oxidation states.
Reduction: : Produces fully reduced aliphatic compounds.
Substitution: : Forms derivatives with functional groups replacing hydrogen atoms at reactive sites.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as an inhibitor of specific enzymes involved in neurodegenerative diseases. Its structural features suggest potential interactions with cholinergic and other neurotransmitter systems.
- Cholinesterase Inhibition : Research indicates that compounds similar to 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may exhibit cholinesterase inhibitory activity. This property is crucial in the treatment of Alzheimer's disease (AD), where increased acetylcholine levels can improve cognitive function.
- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions like Alzheimer's and Parkinson's diseases.
- Anti-inflammatory Properties : The sulfonyl group in the compound may contribute to anti-inflammatory effects. Inflammation is a significant factor in neurodegenerative diseases; thus, compounds exhibiting these properties are of great interest.
Neuropharmacology Research
Recent studies have focused on the neuropharmacological effects of this compound:
- Behavioral Studies : Animal models have been used to assess the impact of this compound on memory and learning processes. Results suggest improvements in cognitive functions when administered in appropriate dosages.
- Mechanistic Insights : Investigations into the mechanism of action reveal that this compound may modulate neurotransmitter release and receptor activity, contributing to its efficacy as a cognitive enhancer.
Case Studies
Several studies have documented the effects of this compound:
- Study on Cognitive Enhancement : A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant improvements in spatial memory tasks among rodents compared to control groups.
- Neuroprotection Against Oxidative Stress : In vitro experiments showed that this compound could reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential as a neuroprotective agent.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in human subjects diagnosed with mild cognitive impairment (MCI) and early-stage Alzheimer's disease.
Mechanism of Action
The effects of this compound are dependent on its interactions at the molecular level:
Molecular Targets: : May include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could interact with signaling pathways, metabolic pathways, or be involved in regulatory mechanisms at the cellular level.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs differ primarily in substituents on the benzamide ring, sulfonyl group modifications, or tetrahydroquinoline core substitutions. Key examples include:
Key Structural Insights :
- Sulfonyl vs. The sulfonyl group in the target compound may confer better metabolic stability compared to ester-based analogs.
- Benzamide Substituents : The 4-methyl group in the target compound offers moderate lipophilicity, whereas 4-chloro (1A) or 3,5-bis(trifluoromethyl) (10e) substituents increase electrophilicity and target affinity .
- Tetrahydroquinoline Modifications: N-propyl or isobutyryl substitutions (as in 1A and 6) alter steric hindrance, impacting binding pocket accessibility .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~362 g/mol) falls within the "drug-like" range, whereas morpholine-containing analogs (e.g., 10e at ~535 g/mol) may face challenges in bioavailability .
- Metabolic Stability : Sulfonyl groups (as in the target compound) are less prone to hydrolysis than ester-linked carbonyl groups (e.g., isobutyryl in ), suggesting superior in vivo stability.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 306.42 g/mol
- IUPAC Name : 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
- Case Study : A study involving a related compound demonstrated that it inhibited tumor growth in xenograft models by modulating the expression of cell cycle regulators and apoptosis-related proteins .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy:
- Mechanism : Similar compounds have been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity, potentially through the modulation of neurotransmitter systems .
- Research Findings : In vitro studies showed that related tetrahydroquinoline derivatives could protect neuronal cells from apoptosis induced by glutamate toxicity, suggesting a possible therapeutic application in neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may also be significant:
- Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests that this compound could potentially reduce inflammation in chronic diseases .
Data Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Formation of the tetrahydroquinoline core through cyclization of aniline derivatives under acidic conditions. (ii) Sulfonylation of the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions . (iii) Coupling the sulfonylated intermediate with 4-methylbenzoyl chloride via amide bond formation, using coupling agents like HATU or DCC in anhydrous DMF .
- Critical Factors : Reaction temperature during sulfonylation must be tightly controlled to avoid over-sulfonation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. Which spectroscopic and crystallographic techniques are optimal for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns, with characteristic shifts for the sulfonyl group (δ ~3.1–3.4 ppm for CH₂-SO₂) and benzamide carbonyl (δ ~167 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL-2018 ) resolves absolute stereochemistry and torsion angles. For example, sulfonyl-oxygen interactions with neighboring aromatic rings can stabilize crystal packing via O–H⋯O hydrogen bonds (observed in similar tetrahydroquinoline derivatives) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error).
Advanced Research Questions
Q. How does the propane-1-sulfonyl group modulate RORγ inverse agonist activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : In RORγ inverse agonists (e.g., compounds in ), sulfonyl groups enhance binding affinity by forming hydrogen bonds with Arg364 and Tyr502 in the ligand-binding domain. Propane-1-sulfonyl’s longer alkyl chain may improve hydrophobic interactions compared to aryl-sulfonyl groups (e.g., 2,4-difluorophenylsulfonyl in Entry 7, IC₅₀ <1 μM) .
- Experimental Validation : Competitive binding assays (TR-FRET) using recombinant RORγ-LBD and coactivator peptides quantify displacement efficacy. Molecular dynamics simulations (Amber22) can model ligand-receptor interactions to rationalize activity differences .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be mitigated?
- Methodological Answer :
- Crystal Growth : Slow vapor diffusion (e.g., methanol/water) produces diffraction-quality crystals. Tetrahydroquinoline derivatives often exhibit polymorphism; screening 5–10 solvent systems is advised .
- Data Collection/Refinement : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. SHELXL-2018 refines anisotropic displacement parameters, with restraints applied to sulfonyl group geometry to avoid overfitting .
- Validation : R-factor convergence (<0.08) and electron density maps (e.g., omit maps) confirm absence of disorder.
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability and metabolic stability?
- Methodological Answer :
- Animal Models : Administer compound (5 mg/kg, IV/PO) to Sprague-Dawley rats. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 h post-dose.
- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., sulfone oxidation products) using a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in acetonitrile/water).
- Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and clearance. Compare with analogs (e.g., Entry 8 in ) to identify structural features affecting metabolic stability .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for RORγ ligands: How should researchers validate activity claims?
- Methodological Answer :
- Assay Standardization : Ensure consistent assay conditions (e.g., ligand concentration range, incubation time). For example, TR-FRET assays in used 10 nM RORγ-LBD and 100 nM coactivator peptide, while discrepancies may arise from variations in protein batches or detection methods .
- Control Compounds : Include reference ligands (e.g., T0901317 for RORγ) to calibrate activity. Replicate experiments in triplicate across independent labs to confirm reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
